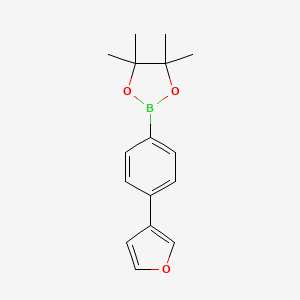

2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a furan-substituted phenyl group attached to a pinacol boronate core. This compound belongs to the class of arylboronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science . The furan group’s electron-rich nature may influence the boronate’s stability and reactivity in cross-coupling or functionalization reactions.

Properties

Molecular Formula |

C16H19BO3 |

|---|---|

Molecular Weight |

270.1 g/mol |

IUPAC Name |

2-[4-(furan-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-12(6-8-14)13-9-10-18-11-13/h5-11H,1-4H3 |

InChI Key |

JKWSIPOLMPWROK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=COC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among arylboronic esters significantly impact their physical properties, reactivity, and applications. Below is a systematic comparison:

Structural Analogues and Key Properties

Reactivity and Electronic Effects

- Electron-Donating Groups (e.g., Methoxy) : Stabilize the boronate via resonance, reducing electrophilicity but enhancing thermal stability. Methoxy derivatives are often solids with defined melting points .

- Electron-Withdrawing Groups (e.g., Bromo, Fluoro) : Increase electrophilicity, accelerating cross-coupling reactions. Bromophenyl derivatives are liquids and versatile intermediates for alkylation or carbonylation .

- Heterocyclic Substituents (e.g., Furan-3-yl) : Introduce conjugation and steric effects. Furan’s oxygen atom may participate in hydrogen bonding or coordination, influencing catalytic activity .

Stability and Handling

- Solid vs. Liquid Forms : Methoxy derivatives (solids) are easier to handle in stoichiometric reactions, while liquid bromo/fluoro variants require inert atmospheres .

- Moisture Sensitivity : All pinacol boronates are moisture-sensitive but stabilized by electron-donating substituents .

Research Findings and Trends

- Green Synthesis : Ionic liquids (e.g., [Hnmp]HSO₄) improve yields and recyclability in boronate esterification .

- Dual Catalysis : Nickel/photoredox systems enable C–N bond activation in arylboronates for carboxamide synthesis .

- Biological Activity : Boronates with dichloro-dimethoxy motifs show promise in antimalarial drug discovery .

Q & A

Q. Primary Methods :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and furan resonances (δ 6.2–6.8 ppm). The boron-bonded carbon is often undetectable due to quadrupolar relaxation, requiring ¹¹B NMR (δ ~30 ppm) for confirmation .

- HRMS (ESI/DART) : Exact mass analysis confirms molecular formula (e.g., C₁₇H₂₁BO₄: calc. 300.16, found 300.17) .

- X-ray Crystallography : Used for structural elucidation in analogs (e.g., ferrocenyl derivatives) .

Basic: What are its primary applications in organic synthesis?

This boronic ester is a key intermediate in Suzuki-Miyaura cross-couplings to synthesize:

- Biaryl motifs : Critical for pharmaceuticals (e.g., antimalarial quinolones) .

- Heterocyclic systems : Furan-containing polymers or ligands for catalysis .

- Methodology : Optimize reactions with Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

Advanced: How do steric/electronic effects of the furan substituent influence coupling efficiency?

- Steric Effects : The 3-position furan substituent reduces steric hindrance compared to bulkier groups (e.g., 2,5-dichlorophenyl), improving coupling yields .

- Electronic Effects : Furan’s electron-rich nature enhances oxidative addition with aryl halides but may require adjusted catalyst systems (e.g., Ni(cod)₂ with dtbpy ligands) for electron-deficient partners .

- Validation : Compare kinetics via HPLC monitoring of coupling reactions with furan vs. thiophene analogs .

Advanced: How can reaction conditions be optimized for photoredox/Ni dual catalysis?

- Catalyst System : Use NiCl₂·glyme (5 mol%) and Ir(ppy)₃ (2 mol%) under blue LED light .

- Solvent : MeCN/water mixtures (4:1) enhance solubility and reduce side reactions.

- Substrate Scope : Test electron-deficient aryl bromides (e.g., 4-CF₃PhBr) for improved yields (≥80%) .

Advanced: What strategies address contradictions in reported reactivity across substituted analogs?

- Case Study : Lower yields for 4-methoxy vs. 4-chloro analogs may stem from boron-leaving group interactions . Address this by:

- Data Reconciliation : Perform control experiments to isolate variables (e.g., substituent electronic vs. steric effects) .

Advanced: How is this compound applied in materials science?

- Electroluminescent Materials : Incorporate into π-conjugated oligomers for OLEDs. For example, copolymerize with thiophene derivatives via Stille coupling .

- Stability Testing : Assess thermal stability (TGA/DSC) and photodegradation under UV light (λ = 365 nm) .

Advanced: What mechanistic insights exist for radical pathways involving this compound?

- Single-Electron Transfer (SET) : Demonstrated in Ni-catalyzed reductive alkylation, where the boronic ester acts as a radical acceptor .

- EPR Studies : Detect boron-centered radicals using spin traps (e.g., TEMPO) .

- Applications : Synthesize benzylic alcohols via photoredox-mediated C–B bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.